Monoamine Transporter Selectivity: MEAI vs. 2-AI, MMAI, and MDAI in Rat Brain Synaptosomes
MEAI (5-methoxy-2-aminoindane) demonstrates a distinct monoamine transporter profile compared to its parent compound 2-AI and other ring-substituted analogs. In rat brain synaptosome uptake inhibition assays, MEAI exhibits SERT selectivity with 6-fold lower potency at NET and 20-fold lower potency at DAT [1]. In contrast, 2-AI is a selective NET/DAT substrate with negligible SERT activity; MMAI (5-methoxy-6-methyl) achieves high SERT selectivity with 100-fold lower NET/DAT potency; MDAI (5,6-methylenedioxy) shows moderate SERT/NET selectivity with 10-fold weaker DAT effects [2]. This quantitative gradient in transporter engagement enables researchers to select MEAI specifically when intermediate SERT bias with retained NET/DAT interaction is required [3].
| Evidence Dimension | Monoamine transporter selectivity ratio (SERT vs. NET/DAT) |
|---|---|
| Target Compound Data | 6-fold lower potency at NET; 20-fold lower potency at DAT |
| Comparator Or Baseline | 2-AI: selective NET/DAT substrate; MMAI: 100-fold lower potency at NET/DAT; MDAI: 10-fold weaker DAT |
| Quantified Difference | MEAI occupies intermediate selectivity between non-selective 2-AI and highly SERT-selective MMAI |
| Conditions | Rat brain synaptosome [³H]neurotransmitter uptake inhibition assays |
Why This Matters
Procurement of the precise substitution pattern is critical for experimental reproducibility; substituting MEAI with 2-AI, MMAI, or MDAI introduces uncontrolled changes in monoamine transporter engagement that cannot be corrected by dose adjustment.
- [1] Halberstadt AL, et al. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology (Berl). 2019;236(3):989–999. doi:10.1007/s00213-019-05207-1 View Source
- [2] Halberstadt AL, et al. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology (Berl). 2019;236(3):989–999. doi:10.1007/s00213-019-05207-1 View Source
- [3] Halberstadt AL, et al. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology (Berl). 2019;236(3):989–999. doi:10.1007/s00213-019-05207-1 View Source
